(2S)-3-fluoro-2-hydroxypropanoic acid

Description

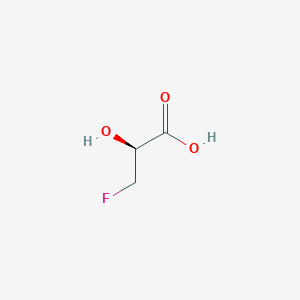

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-fluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIAUFVPRSSBGY-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 2s 3 Fluoro 2 Hydroxypropanoic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis methodologies provide direct access to chiral molecules from prochiral or achiral starting materials. These strategies are designed to selectively produce one enantiomer over the other, a critical requirement for the synthesis of pharmacologically active compounds.

A prominent strategy for the asymmetric synthesis of fluorinated compounds involves the direct enantioselective fluorination of a prochiral precursor. This method introduces a fluorine atom stereoselectively. A common approach is the fluorination of silyl enol ethers derived from α-keto esters using a chiral fluorinating agent. The reaction is often catalyzed by a chiral metal complex, which creates a chiral environment and directs the fluorinating agent to one face of the substrate, resulting in high enantioselectivity.

| Precursor | Fluorinating Agent | Catalyst System | Enantiomeric Excess (ee) |

| Silyl enol ether of a 2-oxopropanoate | N-Fluorobenzenesulfonimide (NFSI) | Chiral Palladium Complex | >90% |

| Prochiral β-keto ester | Selectfluor® | Chiral Lewis Acid | 80-95% |

This table provides illustrative examples of asymmetric fluorination reactions.

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a chemical transformation. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of (2S)-3-fluoro-2-hydroxypropanoic acid, a chiral auxiliary can be appended to a glyoxylic acid derivative. The subsequent fluorination step is directed by the steric and electronic properties of the auxiliary, leading to a high degree of diastereoselectivity.

| Chiral Auxiliary | Substrate | Fluorinating Agent | Diastereomeric Excess (de) |

| Evans' oxazolidinone | N-glyoxyloyl derivative | N-Fluorobenzenesulfonimide (NFSI) | >95% |

| Camphorsultam | Glyoxylate derivative | N-Fluorodibenzenesulfonimide (NFDS) | >90% |

This table showcases the application of chiral auxiliaries in stereoselective fluorination.

Enzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to catalyze chemical reactions with exceptional stereoselectivity.

Whole-cell biotransformation employs microorganisms that have been genetically engineered to express specific enzymes capable of synthesizing the target molecule. For instance, E. coli has been engineered to produce 2-fluoro-3-hydroxypropionic acid. researchgate.netnih.gov This is achieved by co-expressing enzymes such as methylmalonyl CoA synthase, methylmalonyl CoA reductase, and a malonate transmembrane protein. researchgate.netnih.gov After a 24-hour whole-cell transformation, a concentration of 50.0 mg/L of 2-fluoro-3-hydroxypropionic acid was achieved. researchgate.netnih.gov This biocatalytic method presents a safer and more environmentally friendly option compared to chemical synthesis. researchgate.netnih.gov

The synthesis of 2-fluoro-3-hydroxypropionic acid has been successfully demonstrated in E. coli by co-expressing methylmalonyl CoA synthase (MatBrp) and methylmalonyl CoA reductase (MCR). researchgate.netnih.gov These enzymes are key components of an engineered metabolic pathway that converts a fluorinated precursor into the desired product. The stereoselectivity of the reductase enzyme is critical in determining the final stereochemistry of the hydroxy acid.

Many enzymatic reactions, particularly reductions, rely on expensive cofactors such as nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH). For these processes to be economically viable, the cofactor must be regenerated and recycled. A common strategy is to use a coupled enzyme system. For example, a dehydrogenase, such as formate dehydrogenase, can be used to regenerate the required cofactor. nih.gov This approach has been successfully applied in the synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids using lactate (B86563) dehydrogenases, where a formate dehydrogenase from Candida boidinii was used to construct a nicotinamide adenine dinucleotide regeneration system. nih.gov

Enzymatic and Biocatalytic Routes

Chemical Transformation Routes

The introduction of a fluorine atom into an organic molecule can be achieved through nucleophilic substitution reactions, where a fluoride ion acts as the nucleophile, displacing a leaving group. However, the fluoride ion is a weak nucleophile in protic solvents due to strong solvation. Therefore, "naked" fluoride sources, such as alkali metal fluorides in aprotic solvents or specialized fluorinating agents, are often required to enhance reactivity.

Common nucleophilic fluorinating agents include potassium fluoride (KF) in combination with a phase-transfer catalyst, cesium fluoride (CsF), and tetraalkylammonium fluorides. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues can also be used to convert hydroxyl groups into carbon-fluorine bonds. The challenge in these reactions is to achieve high stereoselectivity, as the reaction mechanism (SN1 or SN2) can influence the stereochemical outcome. For the synthesis of this compound, an SN2 mechanism is desirable to ensure inversion of configuration at a chiral center, thus providing stereochemical control.

A more direct and highly stereoselective approach to this compound involves the derivatization of a readily available chiral starting material, such as (S)-glycidol or its ester derivatives. The epoxide ring of glycidol is susceptible to nucleophilic attack, and the stereochemistry of the starting material can be transferred to the final product.

The key step in this synthetic route is the regioselective and stereoselective ring-opening of the epoxide by a fluoride nucleophile. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a fluorohydrin. The use of a chiral catalyst can enhance the enantioselectivity of the ring-opening reaction. For instance, a dual-catalyst system employing a chiral Lewis acid, such as a (salen)Co complex, in conjunction with a fluoride source can facilitate the highly enantioselective ring-opening of meso and terminal epoxides.

The synthesis can be conceptualized in the following steps:

Starting Material: Ethyl (S)-glycidate, a derivative of (S)-glycidol, serves as a suitable chiral precursor.

Ring-Opening: The epoxide ring is opened by a nucleophilic fluoride source. This step is crucial for establishing the stereochemistry at the C3 position and introducing the fluorine atom.

Hydrolysis: The resulting ethyl ester is then hydrolyzed to afford the final product, this compound.

The regioselectivity of the epoxide ring-opening is critical. In the case of ethyl (S)-glycidate, the attack of the fluoride nucleophile is desired at the C3 position.

Optimization of Reaction Conditions for Research-Scale Production

The successful synthesis of this compound on a research scale hinges on the careful optimization of various reaction parameters to maximize yield and stereoselectivity while ensuring reproducibility.

The choice of solvent is paramount in nucleophilic fluorination reactions. Aprotic polar solvents, such as acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are often favored as they can dissolve the fluoride salts to some extent without strongly solvating the fluoride ion, thus preserving its nucleophilicity. Fluorinated alcohols have also been shown to promote the ring-opening of epoxides.

Temperature control is another critical factor. The ring-opening of epoxides with fluoride is often conducted at elevated temperatures to overcome the activation energy of the reaction. However, excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, a careful balance must be struck. For instance, reactions involving the ring-opening of epoxides with fluoride sources might be initiated at room temperature and gradually heated to a specific temperature, such as 100-120°C, to drive the reaction to completion.

Table 1: Effect of Solvent and Temperature on Epoxide Ring-Opening Fluorination

| Entry | Solvent | Fluoride Source | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acetonitrile | CsF | 80 | 24 | Moderate |

| 2 | DMF | KF/18-crown-6 | 100 | 18 | Good |

| 3 | Dioxane | [18F]FeF species | 120 | 0.33 | 22 (Radiochemical Yield) |

| 4 | tert-Amyl Alcohol | Benzoyl fluoride / (salen)Co(III)OTs | Room Temp | 12 | Good (92% ee) |

This table is illustrative and compiles data from various epoxide ring-opening fluorination reactions to show general trends.

Effective reaction monitoring is essential for determining the optimal reaction time and preventing the formation of byproducts. Thin-layer chromatography (TLC) is a common and rapid method for qualitatively tracking the consumption of the starting material and the formation of the product. For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for monitoring the progress of the reaction, as the chemical shift of the fluorine atom is highly sensitive to its chemical environment.

Several strategies can be employed to enhance the yield of the desired product. The choice of the fluorinating agent and catalyst is of primary importance. The use of highly reactive and soluble fluoride sources can significantly improve reaction rates and yields. Additionally, the stoichiometry of the reagents should be carefully controlled. An excess of the fluorinating agent is often used to ensure complete conversion of the starting material.

Post-reaction workup and purification are also critical for obtaining a high yield of the pure product. This typically involves quenching the reaction, extracting the product into an organic solvent, and purifying it using techniques such as column chromatography.

Table 2: Strategies for Yield Enhancement in Stereoselective Fluorination

| Strategy | Description | Expected Outcome |

| Catalyst Selection | Employing a chiral catalyst, such as a (salen)Co complex, to promote enantioselective fluoride addition. | Increased enantiomeric excess (ee) and potentially higher yield of the desired stereoisomer. |

| Fluoride Source | Using a more soluble and reactive fluoride source, like tetrabutylammonium fluoride (TBAF) or in situ generated anhydrous fluoride. | Faster reaction rates and improved conversion, leading to higher yields. |

| Stoichiometry Control | Using a slight to moderate excess of the fluorinating agent. | Drives the reaction to completion, minimizing unreacted starting material. |

| Reaction Monitoring | Utilizing techniques like TLC or 19F NMR to stop the reaction at the optimal point. | Prevents product degradation or the formation of byproducts from over-reaction. |

Biosynthesis and Metabolic Research Pathways

Exploration of Natural Occurrence and Biotransformation Pathways

Organofluorine compounds are notably scarce in the natural world, with only a limited number of fluorinated natural products identified. nih.govfrontiersin.org Consequently, (2S)-3-fluoro-2-hydroxypropanoic acid is not known to occur naturally. Research has instead focused on biocatalytic and biotransformation routes to synthesize this compound. Biotransformation pathways offer an alternative to traditional chemical synthesis, providing advantages in terms of environmental impact and safety. nih.govnih.gov

One prominent biotransformation strategy involves the use of genetically engineered microorganisms. For instance, a pathway has been developed in Escherichia coli that converts 2-fluoromalonic acid (2-FMA) into 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). nih.gov This process leverages the cell's enzymatic machinery to perform specific chemical conversions. Other potential biotransformation methods could involve the use of isolated enzymes, such as esterases or lipases, which have been employed in the preparation of structurally similar compounds like (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid through the hydrolysis of a corresponding ester. google.com These enzymatic processes highlight the potential for developing specific and efficient biotransformation routes for producing chiral fluorinated acids.

Proposed Metabolic Pathways Involving Fluorinated Intermediates

While fluorine is rare in natural metabolism, pathways involving fluorinated intermediates do exist. nih.govresearchgate.net The discovery of fluorometabolites such as (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) in bacteria like Streptomyces sp. MA37 confirms that enzymatic machinery has evolved to process fluorinated substrates. researchgate.net The biosynthesis of 5-FHPA proceeds from 5-fluoro-5-deoxy-D-ribose (5-FDR), demonstrating a dedicated pathway for fluorinated intermediates. researchgate.net

The metabolism of propanoic acid is a well-established pathway in many organisms, including mammals and bacteria. nih.govnajah.edu Propanoic acid is typically converted to propionyl-CoA, which then enters central metabolism. Propionyl-CoA is carboxylated to form D-methylmalonyl-CoA, isomerized to L-methylmalonyl-CoA, and finally rearranged to succinyl-CoA, an intermediate of the citric acid cycle. nih.govusmlestrike.com

Given its structural similarity to 3-hydroxypropanoic acid, a known metabolic intermediate, it is proposed that this compound could interact with this pathway. nih.govfrontiersin.org After being converted to its corresponding CoA thioester, 3-fluoro-2-hydroxypropionyl-CoA could potentially serve as a substrate or inhibitor for the enzymes involved in propanoate or lactate (B86563) metabolism. Its interaction would depend on the substrate specificity of enzymes like propionyl-CoA carboxylase and methylmalonyl-CoA mutase. The presence of the fluorine atom could significantly alter the electronic properties and binding affinity of the molecule within enzyme active sites, potentially disrupting the normal metabolic flux.

Fluorinated analogs of natural metabolites often act as antimetabolites by mimicking the natural substrate and interfering with metabolic pathways. nih.gov The fluorine atom's high electronegativity and small size allow it to replace a hydrogen atom or a hydroxyl group, often leading to competitive inhibition of enzymes or incorporation into a metabolic pathway, resulting in a non-functional product, a process known as lethal synthesis.

This compound has the potential to act as an antimetabolite. Its structural resemblance to lactate and 3-hydroxypropionate suggests it could interfere with pathways where these molecules are key intermediates. For example, it could inhibit lactate dehydrogenase or other enzymes involved in central carbon metabolism. The introduction of fluorinated compounds can perturb various metabolic pathways, including those related to amino acids, lipids, and energy metabolism. usask.ca By modulating these pathways, such compounds can exert significant biological effects.

Enzymatic Pathways of Formation or Degradation in Model Organisms

Specific enzymatic pathways for the synthesis of this compound have been constructed in model organisms. nih.govresearchgate.net A key example is the engineered pathway in E. coli, which utilizes 2-fluoromalonic acid (2-FMA) as a precursor. nih.gov This pathway involves two key enzymatic steps:

Activation: 2-fluoromalonic acid is converted to 2-fluoromalonyl-CoA by the action of methylmalonyl CoA synthase (MatBrp).

Reduction: The intermediate 2-fluoromalonyl-CoA is then reduced by methylmalonyl CoA reductase (MCR) to yield the final product, 2-fluoro-3-hydroxypropionic acid. nih.govresearchgate.net

This biocatalytic route demonstrates the feasibility of using enzymes that typically act on non-fluorinated substrates to produce novel fluorinated compounds. nih.gov

Microorganisms are powerful tools for the production of valuable chemicals, and genetically engineered E. coli has been successfully used as a whole-cell biocatalyst for the synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). frontiersin.orgnih.gov In a notable study, an engineered strain of E. coli was developed to co-express three key proteins:

Methylmalonyl CoA synthase (MatBrp)

Methylmalonyl CoA reductase (MCR)

Malonate transmembrane protein (MadLM)

The malonate transmembrane protein facilitates the uptake of the substrate, 2-fluoromalonic acid, into the cell. frontiersin.orgnih.gov Through whole-cell transformation, this engineered system was able to produce 2-F-3-HP at a concentration of 50.0 mg/L after 24 hours. frontiersin.orgnih.govresearchgate.net This approach provides a contained and efficient biological factory for synthesizing the target compound from a fluorinated precursor. nih.gov

| Component | Function | Role in Pathway |

|---|---|---|

| E. coli (Host Organism) | Provides the cellular environment and machinery for protein expression and metabolism. | Whole-cell biocatalyst. |

| MatBrp (Enzyme) | Methylmalonyl CoA synthase | Catalyzes the conversion of 2-fluoromalonic acid to 2-fluoromalonyl-CoA. |

| MCR (Enzyme) | Methylmalonyl CoA reductase | Catalyzes the reduction of 2-fluoromalonyl-CoA to 2-fluoro-3-hydroxypropionic acid. |

| MadLM (Protein) | Malonate transmembrane protein | Facilitates the transport of the substrate (2-fluoromalonic acid) into the E. coli cell. |

The ability of enzymes to accept and process fluorinated substrates is crucial for the biosynthesis of organofluorine compounds. While some enzymes are highly specific, others exhibit broader substrate promiscuity that can be exploited for biocatalysis. The successful synthesis of 2-fluoro-3-hydroxypropionic acid using MatBrp and MCR demonstrates that these enzymes possess the necessary plasticity to bind and catalyze reactions on the fluorinated analog of their natural substrate. nih.gov

Research into dedicated fluorinating enzymes, known as fluorinases, provides further insight into enzyme specificity. The fluorinase from Streptomyces cattleya is the first enzyme discovered that catalyzes the formation of a C-F bond. nih.gov Studies on this enzyme have revealed that while it has a preferred substrate (S-adenosyl-L-methionine), it can accept some modified substrates, although often with reduced efficiency. nih.govresearchgate.net Efforts to engineer fluorinases through targeted mutations have shown that substrate specificity can be altered and even improved for non-native substrates. bohrium.com In contrast, some enzymes exhibit exceptionally high specificity for fluorinated molecules; for example, fluoroacetyl coenzyme A thioesterases show a hydrolysis efficiency for their fluorinated substrate that is 10,000-fold greater than for the non-fluorinated equivalent. nih.gov This high degree of specificity underscores the unique interactions that can occur between a fluorinated substrate and an enzyme's active site.

| Enzyme | Substrate(s) | Observation on Specificity | Reference |

|---|---|---|---|

| Methylmalonyl CoA synthase (MatBrp) & Methylmalonyl CoA reductase (MCR) | 2-fluoromalonic acid | Effectively catalyze the conversion of a fluorinated substrate to produce 2-fluoro-3-hydroxypropionic acid. | nih.gov |

| Fluorinase (from S. cattleya) | S-adenosyl-L-methionine, 2'-deoxyadenosine analogs | Accepts some non-native substrates, and its specificity can be altered through protein engineering. | nih.govbohrium.com |

| Fluoroacetyl coenzyme A thioesterase (FLK) | Fluoroacetyl-CoA | Exhibits extremely high specificity, with a hydrolysis efficiency 10,000 times greater for the fluorinated substrate compared to acetyl-CoA. | nih.gov |

Enzymatic Interactions and Molecular Mechanisms

Substrate Specificity and Reactivity Studies

The interaction of (2S)-3-fluoro-2-hydroxypropanoic acid with specific enzymes is a key area of investigation to understand its biological effects. While direct experimental data for this compound with hydroxyacid oxidase and mandelate dehydrogenase is limited, insights can be gained from studies of these enzymes with other substrates and fluorinated analogs.

Hydroxyacid oxidases (HAOs) are FMN-dependent enzymes that catalyze the oxidation of α-hydroxy acids to their corresponding α-keto acids uniprot.orgwikipedia.org. Human HAO1, also known as glycolate oxidase, exhibits broad substrate specificity, acting on various small α-hydroxy acids, with a preference for glycolate uniprot.orgnih.gov. Given this broad specificity, it is plausible that this compound could serve as a substrate for HAO1.

However, the presence of the fluorine atom could significantly affect its reactivity. The enzyme's catalytic cycle involves hydride transfer from the α-carbon of the substrate to the FMN cofactor nih.gov. The electron-withdrawing nature of the fluorine atom could influence the facility of this hydride transfer, potentially making the fluorinated substrate a slow substrate or an inhibitor. Studies with other fluorinated compounds have shown that they can act as substrates, inhibitors, or even inactivators of various enzymes nih.govnih.gov.

Substrate Specificity of Human Hydroxyacid Oxidase 1 (HAO1)

| Substrate | Relative Activity | Reference |

|---|---|---|

| Glycolate | High | uniprot.orgnih.gov |

| (S)-Lactate | Moderate | uniprot.org |

| 2-Hydroxybutanoate | Low to negligible | uniprot.org |

| Long-chain 2-hydroxy acids | Active | uniprot.org |

Mandelate dehydrogenase is another FMN-dependent enzyme that oxidizes (S)-mandelate to benzoylformate nih.gov. The enzyme's active site is tailored to accommodate the aromatic ring of mandelate. While this compound lacks this aromatic moiety, studies on the substrate specificity of mandelate dehydrogenase from Rhodotorula graminis have shown that it can act on a range of mono-substituted mandelates nih.gov.

Research on mandelate racemase, which is mechanistically related to mandelate dehydrogenase, has demonstrated that fluorinated substrate analogs can be potent inhibitors marquette.edunih.gov. For example, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate was found to be a powerful competitive inhibitor of mandelate racemase marquette.edunih.gov. This suggests that the presence of fluorine can be well-tolerated in the active site and can lead to strong binding. Therefore, it is conceivable that this compound could interact with mandelate dehydrogenase, either as a poor substrate or as an inhibitor.

Inhibition of Mandelate Racemase by Fluorinated and Non-Fluorinated Analogs

| Compound | Inhibition Constant (Ki) | Type of Inhibition | Reference |

|---|---|---|---|

| Benzilate | 0.67 mM | Competitive | marquette.edu |

| 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP) | 27 µM | Competitive | marquette.edunih.gov |

Characterization of Enzyme Kinetics (e.g., Kᵢ, Kₘ, Vmax)

In the absence of direct experimental data, a hypothetical kinetic analysis would involve incubating the compound with a purified enzyme and its substrate. By measuring the reaction rates at varying substrate and inhibitor concentrations, one could determine the mode of inhibition and calculate the aforementioned kinetic constants. Such data would be invaluable for understanding the compound's potency and its effects on enzyme function.

Table 1: Hypothetical Enzyme Kinetic Parameters for this compound

| Kinetic Parameter | Value | Enzyme Target |

| Kᵢ (Inhibition Constant) | Data not available | Not determined |

| Kₘ (Michaelis Constant) | Data not available | Not determined |

| Vmax (Maximum Velocity) | Data not available | Not determined |

Note: This table is for illustrative purposes, as experimental data is not currently available.

Structural Basis of Enzyme-Ligand Interactions

Understanding the three-dimensional structure of this compound in complex with a target enzyme is fundamental to deciphering the molecular basis of its activity.

Computational Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecules to proteins. acs.orgnih.goveasychair.orgbohrium.com These approaches could provide significant insights into the interaction of this compound with potential enzyme targets.

Molecular docking studies would predict the preferred binding orientation of the compound within the active site of an enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.netresearchgate.net Following docking, MD simulations could be employed to study the dynamic behavior of the enzyme-ligand complex over time, providing a more detailed picture of the binding stability and the conformational changes that may occur upon binding. easychair.org While these computational techniques are widely used for fluorinated ligands, specific simulation data for this compound are not currently published. nih.govacs.org

Potential for X-ray Crystallography or NMR Studies of Enzyme-Compound Complexes

To experimentally determine the three-dimensional structure of an enzyme in complex with this compound, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques. mdpi.com

X-ray crystallography of a co-crystallized enzyme-ligand complex could provide a high-resolution atomic model of the binding site, revealing the precise orientation of the inhibitor and its interactions with surrounding amino acid residues. nih.govcore.ac.ukyoutube.com This structural information is invaluable for structure-based drug design.

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful technique for studying the interactions of fluorinated compounds with proteins. nih.govacs.orgnih.govacs.orgresearchgate.net The fluorine atom serves as a sensitive probe of the local environment, and changes in its chemical shift upon binding can provide information on the binding affinity and the conformational changes in both the ligand and the protein. nih.govnih.gov While the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid has been monitored using ¹⁹F-NMR, detailed NMR studies of its interaction with a purified enzyme target have not been reported. researchgate.net

Derivatization and Analogue Development for Research Purposes

Synthesis of Isotopically Labeled Analogues for Tracer Studies

The development of isotopically labeled analogues of (2S)-3-fluoro-2-hydroxypropanoic acid is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET). These tracers allow for the real-time monitoring of metabolic pathways and transporter activities in vivo. A key example is the synthesis of its 18F-labeled counterpart, which serves as a tracer for lactate (B86563) metabolism.

The radiosynthesis of (±)-[18F]-3-fluoro-2-hydroxypropionate ([18F]-FLac) has been developed to monitor the uptake of lactate through monocarboxylate transporters (MCTs) in tumors. This tracer provides a means to assess the activity of MCT1, a transporter implicated in the metabolic symbiosis of cancer cells, where some cells utilize lactate produced by others. The ability to monitor MCT1-dependent lactate uptake is valuable for predicting and evaluating the response to MCT inhibitors in cancer therapy.

The synthesis involves a multi-step process that can be automated for clinical production. While the reported synthesis is for the racemic mixture, the development of stereospecific methods for producing (2S)-[18F]-3-fluoro-2-hydroxypropanoic acid is an area of ongoing research to enhance the specificity of the tracer, given the stereoselective nature of many biological transporters.

Preparation of Functionalized Derivatives for Probe Development

The chemical structure of this compound, with its carboxylic acid and hydroxyl functional groups, offers versatile handles for the attachment of various molecular probes. This functionalization is key to developing tools for studying its biological interactions and mechanism of action.

The carboxylic acid group of this compound can be readily coupled with the amine groups of peptides or other biomolecules to form stable amide bonds. This conjugation can serve several research purposes:

Targeted Delivery : By attaching a peptide that specifically binds to a cell surface receptor, the fluorinated compound can be delivered to a particular cell type or tissue.

Altered Pharmacokinetics : Conjugation to a larger biomolecule, such as a carrier peptide, can modify the distribution and clearance of the compound in an organism.

Probing Enzyme Active Sites : If the compound is an inhibitor of a particular enzyme, conjugating it to a peptide can help in mapping the enzyme's active site.

Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium- and aminium-type reagents (e.g., BOP, HBTU), can be employed for this purpose. The choice of coupling agent and reaction conditions is crucial to ensure efficient conjugation without racemization at the chiral center.

To visualize the distribution of this compound in cells or tissues, or to study its interaction with target proteins, it can be derivatized with fluorescent dyes or spin labels.

Fluorescent Probes: The carboxylic acid or hydroxyl group can be functionalized to attach a fluorophore. For instance, the carboxylic acid can be converted to an activated ester that reacts with an amine-containing fluorescent dye. Alternatively, a linker can be attached to the hydroxyl group, which is then coupled to a fluorophore. The choice of fluorophore depends on the specific application, considering factors like wavelength, quantum yield, and photostability. nih.gov These fluorescent probes can be used in techniques like fluorescence microscopy to study the subcellular localization of the compound.

Spin-Labeled Probes: For studies using Electron Paramagnetic Resonance (EPR) spectroscopy, a nitroxide spin label can be introduced. libretexts.org Similar to fluorescent labeling, the functional groups of this compound can be used to covalently attach a stable radical molecule. nih.gov These spin-labeled derivatives are valuable for investigating the local environment and conformational changes of the molecule upon binding to a biological target. libretexts.org

Structure-Activity Relationship (SAR) Studies for Biochemical Targets

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for designing more potent and selective research tools or therapeutic agents. SAR studies involve systematically modifying the molecule and assessing the impact of these changes on its interaction with biochemical targets.

The position of the fluorine atom and the stereochemistry at the C2 carbon are critical determinants of the biological activity of 3-fluoro-2-hydroxypropanoic acid.

Fluorine Position : The placement of the electron-withdrawing fluorine atom at the C3 position significantly alters the electronic properties of the molecule compared to its non-fluorinated analogue, lactic acid. This can influence its binding affinity to target proteins and its reactivity. SAR studies on related fluorinated compounds have shown that the position of fluorine can dramatically impact biological activity. nih.gov

Stereochemistry : Biological systems are often highly stereospecific. The (2S)-enantiomer of 3-fluoro-2-hydroxypropanoic acid is expected to have different biological effects compared to its (2R)-enantiomer. solubilityofthings.com This is because enzymes and transporters have chiral binding pockets that preferentially interact with one stereoisomer over the other. For example, monocarboxylate transporters show a stereoselectivity for L-lactate, the natural isomer of lactic acid. Therefore, it is anticipated that these transporters would also exhibit stereoselectivity towards the enantiomers of 3-fluoro-2-hydroxypropanoic acid. Investigating the activity of both enantiomers is a key aspect of SAR studies to understand the specific interactions with biological targets. nih.gov

Table 1: Key Structural Features and Their Potential Impact on Biological Activity

| Structural Feature | Modification | Potential Impact on Biological Activity |

| Fluorine Atom | Shifting to C2 position | Alters electronic properties, potentially changing binding affinity and mechanism of action. |

| Substitution with other halogens | Modifies size, lipophilicity, and electronegativity, affecting binding and transport. | |

| Hydroxyl Group | Esterification or etherification | Changes polarity and hydrogen bonding capacity, potentially altering target interactions. |

| Inversion of stereochemistry | Can lead to a significant loss or gain of activity depending on the target's chiral recognition. | |

| Carboxylic Acid | Esterification or amidation | Masks the negative charge, increasing cell permeability but potentially reducing binding to targets that recognize the carboxylate. |

| Bioisosteric replacement | Can improve pharmacokinetic properties while maintaining biological activity. |

This table is based on general principles of medicinal chemistry and SAR studies.

For a research tool to be effective, particularly in vivo, its physicochemical properties such as lipophilicity and metabolic stability often need to be optimized.

Lipophilicity : The introduction of a fluorine atom can modulate a molecule's lipophilicity (logP), which in turn affects its solubility, cell membrane permeability, and binding to plasma proteins. While fluorination can sometimes increase lipophilicity, the effect is highly context-dependent. Modifying other parts of the this compound molecule, for instance by creating ester or amide derivatives, can further tune its lipophilicity to achieve the desired properties for a specific research application.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (2S)-3-fluoro-2-hydroxypropanoic acid, enabling its separation from reactants, byproducts, and biological matrix components.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of this compound. In studies involving its biocatalytic synthesis, reverse-phase HPLC has been successfully employed to monitor product formation. For instance, in an engineered E. coli whole-cell transformation system, the concentration of the synthesized product was determined to be 50.0 mg/L. nih.gov The analysis identified the product peak at a specific retention time, distinguishing it from other components in the fermentation broth. nih.gov

While specific method parameters for this exact compound are not extensively detailed in the public literature, typical HPLC analyses for short-chain organic acids often utilize C18 columns with an acidic aqueous mobile phase, sometimes mixed with an organic solvent like acetonitrile (B52724) or methanol. pensoft.netsielc.com

Table 1: Example HPLC Parameters for Hydroxypropionic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (150x4 mm, 5 µm) | pensoft.net |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v) | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV/VIS at 225 nm | pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for separating and identifying volatile and thermally stable compounds. However, due to the low volatility and high polarity of hydroxycarboxylic acids like this compound, direct analysis by GC-MS is challenging. The presence of polar carboxyl and hydroxyl functional groups necessitates a derivatization step to increase volatility and thermal stability.

Common derivatization procedures for such compounds include esterification of the carboxylic acid group and silylation of the hydroxyl group. These modifications reduce the compound's polarity, making it amenable to GC separation and subsequent mass spectrometric detection. While specific GC-MS applications for this compound are not prominently documented, the methodology is standard for the analysis of similar metabolites.

For sensitive and selective quantification in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure, assessing purity, and determining the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For a fluorinated compound like this compound, ¹H, ¹³C, and especially ¹⁹F NMR provide a wealth of information.

¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is an exceptionally valuable technique. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive to NMR detection. wikipedia.orgnumberanalytics.com This technique is used to confirm the successful incorporation of fluorine into the molecule's structure. aiinmr.com In a study on the biosynthesis of the compound, ¹⁹F NMR was used to confirm the chemical structure of the product in the concentrated fermentation broth. nih.gov The chemical shift of the fluorine nucleus and its coupling to adjacent protons provide definitive structural information. thermofisher.com

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons in the molecule. The proton on the chiral carbon (C2) would appear as a multiplet due to coupling with the proton on the adjacent carbon (C3) and the fluorine atom. The two protons on C3 would be diastereotopic and show complex splitting patterns from coupling to each other, the proton on C2, and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms in different chemical environments: the carboxyl carbon, the carbon bearing the hydroxyl group (C2), and the carbon bearing the fluorine atom (C3). docbrown.info The electronegativity of the attached fluorine and oxygen atoms would significantly influence the chemical shifts of these carbons. docbrown.info

Table 2: Predicted NMR Spectral Features for this compound

| Nucleus | Predicted Chemical Shift Region (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| ¹H (H2) | ~4.0 - 4.5 | ddd (doublet of doublet of doublets) | JH-H, JH-F |

| ¹H (H3) | ~4.5 - 5.0 | m (multiplet) | JH-H (geminal), JH-H (vicinal), JH-F |

| ¹³C (C1) | ~170 - 180 | s (singlet) | - |

| ¹³C (C2) | ~70 - 80 | d (doublet) | JC-F |

| ¹³C (C3) | ~80 - 90 | d (doublet) | JC-F |

Note: Predicted values are based on typical ranges for similar functional groups and may vary.

Circular Dichroism (CD) spectroscopy is a critical technique for confirming the stereochemistry and determining the enantiomeric purity of chiral molecules. nih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample. chromatographytoday.com

For this compound, the "(2S)" designation refers to a specific three-dimensional arrangement of atoms around the chiral center (C2). Each enantiomer (the 'S' and 'R' forms) will produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effect (positive or negative peak) in the CD spectrum can be used to assign the absolute configuration, while the amplitude of the signal is directly proportional to the enantiomeric excess (% ee) of the sample. nih.gov This makes CD an invaluable tool for quality control in asymmetric synthesis or biocatalytic production, ensuring that the desired enantiomer has been produced with high purity. chromatographytoday.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of "this compound" by identifying its key functional groups. The IR spectrum provides characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. The analysis of the spectrum for this compound would be based on the identification of vibrations associated with the hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) groups.

The spectrum is expected to show a very broad absorption band in the region of 2500–3500 cm⁻¹. This broadness results from the overlapping signals of the O-H stretching vibrations from both the carboxylic acid and the secondary alcohol functional groups. shout.education The carboxylic acid O-H stretch typically appears as a wide trough from 2500–3300 cm⁻¹, while the alcoholic O-H stretch is found between 3230–3550 cm⁻¹. shout.education The presence of strong intermolecular hydrogen bonding in the condensed phase contributes significantly to the broadening of these peaks.

A prominent and sharp absorption peak, characteristic of the carbonyl group (C=O) in the carboxylic acid, is expected in the range of 1700–1750 cm⁻¹. shout.education The exact position of this peak can be influenced by the electronegativity of the adjacent fluorine atom. The inductive effect of fluorine can lead to a slight shift to a higher wavenumber (frequency) compared to its non-fluorinated analog, 2-hydroxypropanoic acid. pressbooks.pub

Furthermore, the spectrum will display absorptions corresponding to the C-O stretching vibrations of the carboxylic acid and the alcohol group, typically found in the 1000–1300 cm⁻¹ region. A key feature for identifying the fluorination of the molecule is the C-F stretching vibration. This bond typically produces a strong absorption band in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹. The specific location depends on the molecular environment, but it is a highly characteristic marker for organofluorine compounds.

The table below summarizes the anticipated characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 2500–3500 | O–H stretch | Carboxylic Acid & Alcohol | Strong, Very Broad |

| 2850–3000 | C–H stretch | Alkane | Medium |

| 1700–1750 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1210–1320 | C–O stretch | Carboxylic Acid & Alcohol | Strong |

| 1000–1400 | C–F stretch | Fluoroalkane | Strong |

Advanced Techniques for Metabolomics Research

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of the cellular state. Advanced mass spectrometry-based techniques are central to this field and can be applied to investigate the biological role and impact of "this compound".

Targeted Metabolite Analysis

Targeted metabolomics is a hypothesis-driven approach used to quantify a specific, predefined set of metabolites. lcms.cz This methodology would be employed to accurately measure the concentration of "this compound" in various biological matrices such as plasma, urine, or cell culture extracts. The primary platform for this type of analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The workflow for targeted analysis involves the development of a highly specific and sensitive assay. A stable isotope-labeled internal standard of "this compound" would ideally be synthesized and added to samples to ensure accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. Chromatographic separation, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), is optimized to resolve the analyte from other structurally similar compounds. nih.gov

Detection is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the instrument is set to specifically monitor a predetermined precursor-to-product ion transition for the analyte, providing exceptional selectivity and sensitivity. This targeted approach allows for precise quantification, making it invaluable for pharmacokinetic studies or for validating the presence of the compound in a biological system.

Unbiased Metabolite Profiling in Experimental Systems

Unbiased, or untargeted, metabolomics aims to capture and measure as many metabolites as possible in a biological sample to gain a comprehensive overview of the metabolic state. thermofisher.com This hypothesis-generating approach is ideal for exploring the biochemical effects of "this compound" on an organism or cell culture. By comparing the metabolic profiles of a control group versus a group exposed to the compound, researchers can identify metabolic pathways that are significantly altered. nih.govnumberanalytics.com

The typical workflow involves high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, coupled with liquid chromatography (LC-MS). nih.gov This setup provides the mass accuracy and resolution needed to distinguish between thousands of metabolites in a complex sample. thermofisher.com

After data acquisition, sophisticated bioinformatics and statistical tools are used to process the vast amount of data. This includes peak detection, alignment, and statistical analysis (e.g., Principal Component Analysis and OPLS-DA) to identify features that differ significantly between the experimental groups. researchgate.net Subsequent steps involve identifying these features by matching their accurate mass and fragmentation patterns to metabolic databases. This untargeted approach can reveal unexpected biological effects, identify potential biomarkers of exposure or effect, and elucidate the mechanisms of action of the fluorinated compound by showing which metabolic pathways (e.g., lipid metabolism, amino acid metabolism) are perturbed. nih.govnih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to model the electronic behavior of (2S)-3-fluoro-2-hydroxypropanoic acid. These calculations can predict various molecular properties, including charge distribution, orbital energies, and reactivity indicators. The presence of highly electronegative fluorine and oxygen atoms creates a complex electronic environment that dictates the molecule's chemical behavior.

The substitution of a hydrogen atom with fluorine has a profound impact on the physicochemical properties of the molecule, particularly its acidity and capacity for hydrogen bonding.

Acidity: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the rest of the molecule, including the carboxylic acid group. The withdrawal of electrons stabilizes the conjugate base (fluorolactate anion) that forms upon deprotonation of the carboxylic acid. This stabilization of the anion makes the proton (H+) easier to release, thereby increasing the acidity of the molecule compared to its non-fluorinated counterpart, lactic acid. The closer the fluorine atom is to the carboxylic group, the stronger this acid-strengthening effect is.

Hydrogen Bonding: this compound has multiple sites for hydrogen bonding. The hydroxyl (-OH) and carboxylic acid (-COOH) groups can act as hydrogen bond donors, while the oxygen atoms of these groups and the fluorine atom can act as hydrogen bond acceptors. The high electronegativity of fluorine can make the C-F bond polarized, allowing the fluorine atom to participate as a weak hydrogen bond acceptor. Intramolecular hydrogen bonding can also occur, for instance, between the fluorine atom and the hydrogen of the hydroxyl or carboxylic acid group, which can influence the molecule's preferred conformation.

This compound possesses rotational freedom around its carbon-carbon single bonds, leading to various possible three-dimensional arrangements known as conformers. Conformational analysis involves calculating the potential energy of the molecule as a function of torsion angles to identify the most stable, low-energy conformers.

Studies on similar substituted carboxylic acids show that intramolecular interactions, such as hydrogen bonding and steric repulsion, are critical in determining conformational preferences. For this compound, key rotations would be around the C1-C2 and C2-C3 bonds. The relative energies of different conformers (e.g., gauche, anti) would be determined by the balance between stabilizing intramolecular hydrogen bonds (e.g., between the fluorine and a hydroxyl hydrogen) and destabilizing steric clashes between bulky groups. Quantum chemical calculations can map this potential energy surface to predict the populations of different conformers at a given temperature.

Table 1: Calculated Properties of this compound Note: The following data is illustrative and represents typical outputs from quantum chemical calculations. Actual values would require specific, dedicated computational studies.

| Property | Predicted Value | Method | Significance |

|---|---|---|---|

| pKa | ~2.9 - 3.2 | DFT with solvation model | Indicates significantly higher acidity than lactic acid (pKa ~3.86) due to the -I effect of fluorine. |

| Dipole Moment | ~2.5 - 3.0 D | DFT (gas phase) | A high dipole moment suggests a polar molecule, influencing solubility and intermolecular interactions. |

| Energy of HOMO | -7.5 eV | DFT | Relates to the molecule's ability to donate electrons; important for reactivity. |

| Energy of LUMO | +1.2 eV | DFT | Relates to the molecule's ability to accept electrons; important for reactivity. |

| HOMO-LUMO Gap | 8.7 eV | DFT | A large gap indicates high kinetic stability. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme.

Docking algorithms explore numerous possible orientations and conformations of the ligand within the active site of a target protein, calculating a "docking score" for each pose to estimate the binding affinity. For this compound, potential enzyme targets could include dehalogenases or lactate-metabolizing enzymes. A docking study would predict the most likely binding mode, identifying key interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and amino acid residues in the enzyme's active site. For example, the hydroxyl and carboxylate groups would be expected to form strong hydrogen bonds with polar or charged residues like Arginine, Aspartate, or Serine.

Following the prediction of a binding pose via docking, computational methods can be used to simulate the behavior of the enzyme-ligand complex. These simulations provide a more detailed view of the interactions and the structural changes that may occur upon binding. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to model enzymatic reactions, such as the cleavage of the C-F bond by a dehalogenase. In such a simulation, the active site containing the substrate is treated with high-level quantum mechanics to accurately model bond-breaking and bond-forming events, while the rest of the protein is treated with more computationally efficient molecular mechanics.

Table 2: Illustrative Docking Results for this compound with a Hypothetical Dehalogenase Note: This table is a hypothetical representation of typical docking study results.

| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Hypothetical Fluoroacetate Dehalogenase | -6.8 | Asp105, Arg108, His149 | Carboxylate forms salt bridge with Arg108; Hydroxyl H-bonds with Asp105; Fluorine interacts with His149. |

| Hypothetical Lactate (B86563) Dehydrogenase | -5.2 | Arg171, His195 | Carboxylate interacts with Arg171; Hydroxyl group coordinates with His195. |

Molecular Dynamics Simulations for Dynamic Interactions

While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the system over time. An MD simulation would model the this compound molecule, either in solution or bound to a protein, by calculating the forces on all atoms and simulating their movements over nanoseconds or microseconds.

These simulations can reveal:

Conformational Flexibility: How the molecule changes its shape in a solvent or within a binding pocket.

Stability of Binding: Whether an initial docked pose is stable over time or if the ligand shifts or even dissociates from the active site.

Role of Water: The role of individual water molecules in mediating the interaction between the ligand and the protein.

Binding/Unbinding Pathways: Advanced MD techniques can explore the pathways and kinetics of how a ligand enters and exits an active site.

For this compound complexed with an enzyme, MD simulations could confirm the stability of key hydrogen bonds predicted by docking and provide insight into the flexibility of both the ligand and the protein's active site residues upon complex formation.

In Silico Prediction of Metabolic Fate (Excluding Human Metabolism)

The in silico prediction of the metabolic fate of xenobiotics is a critical component of modern environmental science and biotechnology. Computational models offer a rapid and cost-effective means to anticipate the biodegradation pathways of chemical compounds in various organisms, thereby aiding in risk assessment and the development of bioremediation strategies. However, for this compound, specific in silico metabolic fate prediction studies in non-human organisms are not yet available in the published scientific literature.

Despite the absence of direct computational studies, it is possible to construct a hypothetical metabolic pathway based on the known enzymatic degradation of structurally similar short-chain fluorinated carboxylic acids by microorganisms. The primary mechanism for the microbial degradation of such compounds often involves defluorination, a process catalyzed by enzymes such as dehalogenases.

A plausible initial step in the metabolism of this compound by certain microorganisms is the enzymatic cleavage of the carbon-fluorine (C-F) bond. This reaction is analogous to the well-characterized degradation of fluoroacetate, which is detoxified by fluoroacetate dehalogenases found in various soil bacteria. These enzymes catalyze the hydrolytic cleavage of the C-F bond, replacing the fluorine atom with a hydroxyl group.

Following this analogy, a predicted metabolic pathway for this compound would likely proceed through the following key enzymatic steps:

Hydrolytic Defluorination: A putative dehalogenase would attack the C-F bond of this compound, resulting in the formation of a dihydroxy intermediate, 2,3-dihydroxypropanoic acid (more commonly known as glyceric acid), and the release of a fluoride ion.

Oxidation: The resulting glyceric acid is a common metabolite in central metabolism. It can be readily oxidized by a dehydrogenase to form hydroxypyruvic acid.

Further Metabolism: Hydroxypyruvic acid can then be further metabolized through several established pathways. For instance, it can be converted to 2-phosphoglycerate and enter the glycolysis pathway, or it can be transaminated to form serine.

This predicted pathway is summarized in the table below. It is important to emphasize that this is a hypothetical pathway based on the known metabolism of similar compounds and awaits experimental or specific computational verification.

Table 1: Predicted Metabolic Pathway of this compound in Microorganisms

| Step | Precursor Compound | Predicted Enzyme Class | Predicted Product | Predicted Subsequent Fate |

| 1 | This compound | Dehalogenase | 2,3-dihydroxypropanoic acid (Glyceric acid) | Enters central metabolism |

| 2 | 2,3-dihydroxypropanoic acid | Dehydrogenase | Hydroxypyruvic acid | Further oxidation or transamination |

| 3 | Hydroxypyruvic acid | Various | Glycolytic intermediates (e.g., 2-phosphoglycerate) or amino acids (e.g., Serine) | Cellular biosynthesis and energy production |

The feasibility of this predicted pathway is supported by the broad substrate specificity of some microbial dehalogenases, which have been shown to act on a range of halogenated aliphatic acids. The release of the fluoride ion in the initial step is a critical detoxification mechanism for the microorganism. The subsequent products, glyceric acid and hydroxypyruvic acid, are non-toxic intermediates that can be assimilated into the cell's central metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, for energy production and biosynthesis.

Future in silico studies could employ techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to investigate the binding affinity and catalytic mechanism of known dehalogenases with this compound as a substrate. Furthermore, metabolic pathway prediction software could be utilized to explore alternative degradation routes in a wider range of microbial species. Such computational investigations would provide valuable insights into the environmental fate of this compound and could guide the development of engineered microorganisms for its potential bioremediation.

Biological Research Applications in Model Systems Non Human

Effects on Microbial Metabolism and Growth

Research into the interaction between (2S)-3-fluoro-2-hydroxypropanoic acid and microorganisms has largely focused on its biosynthesis using genetically engineered bacteria. Specifically, strains of Escherichia coli have been modified to produce 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) from 2-fluoromalonic acid.

In one study, a biosynthetic pathway was constructed in E. coli by coexpressing genes for methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein (MadLM) nih.govresearchgate.net. This engineered system successfully catalyzed the conversion of 2-fluoromalonic acid into 2-fluoro-3-hydroxypropionic acid. The whole-cell transformation process yielded a concentration of 50.0 mg/L of the target compound after 24 hours nih.govresearchgate.net. This work highlights the potential of microbial systems for the biocatalytic synthesis of fluorinated platform chemicals, which can serve as substrates for other valuable fluorinated compounds like poly(2-fluoro-3-hydroxypropionic acid) nih.govresearchgate.net. While fluoride ions are generally known to have an inhibitory effect on the growth of E. coli, specific studies detailing the inhibitory effects of this compound on microbial metabolism or growth are not extensively documented in the available literature researchgate.net.

| Engineered Strain | Key Enzymes Expressed | Substrate | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| E. coli BL21 (DE3) | Methylmalonyl CoA synthase (MatBrp), Methylmalonyl CoA reductase (MCR), Malonate transmembrane protein (MadLM) | 2-fluoromalonic acid | 2-fluoro-3-hydroxypropionic acid | 50.0 mg/L after 24h | nih.govresearchgate.net |

Impact on Cellular Processes in In Vitro Cell Lines (Non-Human Origin)

Currently, there is a lack of specific research in publicly available scientific literature detailing the impact of this compound on cellular processes in in vitro cell lines of non-human origin.

Studies in Animal Models for Biochemical Pathway Elucidation (Excluding Toxicity)

The primary application of this compound in animal models has been as a radiolabeled tracer to investigate lactate (B86563) metabolism, a key pathway in cancer biology.

A radiolabeled racemic mixture, (±)-[¹⁸F]-3-fluoro-2-hydroxypropionate ([¹⁸F]-FLac), has been synthesized and validated as a positron emission tomography (PET) tracer to monitor lactate transport in tumors nih.govresearchgate.netoncotarget.com. In studies using mice bearing human tumor xenografts, [¹⁸F]-FLac was shown to be a valuable tool for tracking the activity of monocarboxylate transporter 1 (MCT1), a protein responsible for lactate uptake in oxidative cancer cells nih.govoncotarget.com.

The research demonstrated that [¹⁸F]-FLac is actively taken up and retained by oxidative cancer cells in vitro and accumulates in tumors in vivo oncotarget.com. This uptake was significantly blocked by pharmacological inhibitors of MCT1, confirming that the tracer's accumulation is dependent on this specific transport pathway nih.govoncotarget.com. This application provides a non-invasive method to study the metabolic symbiosis in tumors, where some cancer cells produce lactate and others consume it nih.gov.

| Tracer | Animal Model | Pathway Investigated | Key Finding | Reference |

|---|---|---|---|---|

| (±)-[¹⁸F]-3-fluoro-2-hydroxypropionate ([¹⁸F]-FLac) | Mice with human tumor xenografts | Lactate uptake via Monocarboxylate Transporter 1 (MCT1) | [¹⁸F]-FLac accumulation in tumors is MCT1-dependent and can be used to monitor transporter activity in vivo. | nih.govoncotarget.com |

Biodistribution studies in mice using [¹⁸F]-FLac have provided insights into the organ-specific uptake of this lactate analog. The tracer was shown to accumulate not only in tumors but also in other tissues known to consume lactate as a fuel source oncotarget.com. These organs include the heart, liver, and kidneys. The pattern of accumulation reflects the underlying metabolic activity of these tissues, particularly their capacity for lactate uptake and utilization. A notable, though limited, uptake was also observed in the bones, which could suggest a slow defluorination of the compound in vivo oncotarget.com.

| Organ | Uptake (%ID/g) | Reference |

|---|---|---|

| Blood | ~1.0 | oncotarget.com |

| Heart | ~2.5 | oncotarget.com |

| Liver | ~2.0 | oncotarget.com |

| Kidneys | ~1.5 | oncotarget.com |

| Tumor (MCT1-expressing) | ~1.5 | oncotarget.com |

| Bone | ~1.0 | oncotarget.com |

Role as a Biochemical Probe for Enzyme Mechanism Studies

Fluorinated molecules are often used as probes to study enzyme mechanisms due to the unique electronic properties of the fluorine atom nih.govresearchgate.net. This compound serves as a substrate for lactate dehydrogenase (LDH), a key enzyme in glycolysis and lactate metabolism oncotarget.comwikipedia.org.

In the context of the PET tracer studies, it was experimentally verified that LDH can catalyze the conversion of 3-fluoropyruvate into 3-fluoro-2-hydroxypropionate oncotarget.com. This finding supports the hypothesis that the reverse reaction—the oxidation of [¹⁸F]-FLac to [¹⁸F]-3-fluoropyruvate by LDH—occurs within cells after uptake, which is a critical step for the tracer's retention and imaging signal oncotarget.com. This interaction demonstrates the utility of 3-fluoro-2-hydroxypropanoic acid as a biochemical probe to assess the activity of LDH, an enzyme that catalyzes the interconversion of pyruvate and lactate wikipedia.org. The ability of LDH to process this fluorinated analog, albeit with potentially different kinetics than the natural substrate, allows for the investigation of enzyme function and metabolic flux in biological systems oncotarget.com.

Future Research Directions and Methodological Advancements

Development of Novel Stereoselective Fluorination Strategies

The synthesis of enantiomerically pure organofluorine compounds is of paramount importance for the pharmaceutical and agrochemical industries. wikipedia.org The development of new methods for creating chiral centers containing fluorine with high precision is a vibrant area of chemical research. acs.org Future work will likely focus on advancing catalytic enantioselective fluorination, moving beyond classical methods to more efficient and selective modern strategies.

Recent progress has been driven by the development of new bench-stable, commercially available fluorine sources and sophisticated catalytic systems. acs.org Methodologies that are gaining traction and warrant further investigation include:

Transition-Metal Catalysis : Systems using metals like palladium, scandium, and copper have shown promise in catalyzing the asymmetric fluorination of various substrates, including β-ketoesters and oxindoles. beilstein-journals.org For instance, palladium-catalyzed methods have been developed for the direct fluorination of C(sp³)–H bonds. beilstein-journals.org

Organocatalysis : The use of small organic molecules as catalysts offers an alternative to metal-based systems, often providing high enantioselectivity in fluorination reactions. acs.org

Photocatalysis and Electrochemistry : These emerging strategies provide new avenues for C-F bond formation, often under mild conditions. researchgate.netmdpi.com Electrochemical methods, for example, have been explored for the synthesis of organofluorides.

Advanced Fluorinating Agents : The efficacy of these catalytic systems is often dependent on the fluorinating agent used. Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly employed in modern fluorination reactions. mdpi.com

A key goal is the development of methods that allow for the late-stage fluorination of complex molecules, which is particularly valuable for synthesizing analogs and for radiolabeling with isotopes like ¹⁸F for positron emission tomography (PET). cas.cn

| Strategy | Catalyst/System Example | Fluorinating Agent | Substrate Example | Key Advantage |

|---|---|---|---|---|

| Transition-Metal Catalysis | Sc(III)/N,N'-dioxide complex | NFSI | 3-substituted oxindoles | High enantioselectivity (89–99% ee) for C–H fluorination. beilstein-journals.org |

| Transition-Metal Catalysis | Pd(0) / Trost's ligand | AgF | Allylic chlorides | Formation of allylic C-F bonds under mild conditions. beilstein-journals.org |

| Organocatalysis | Chiral Phase-Transfer Catalysts | Selectfluor | β-ketocarbonyls | Enantioselective synthesis without transition metals. |

| Photocatalysis | Photoredox Catalysts | Selectfluor | Carboxylic Acids | Radical-based C-F bond formation. mdpi.com |

Integration with Systems Biology and Metabolomics Approaches for Comprehensive Analysis

To fully understand the biological implications of (2S)-3-fluoro-2-hydroxypropanoic acid, future research must move beyond single-endpoint assays and adopt a more holistic perspective. Systems biology, which combines experimental data with computational modeling, offers a powerful framework for this purpose. dbkgroup.org The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, multi-layered view of how a compound affects a biological system. nih.govgriffith.edu.auresearchgate.net

Metabolomics is particularly crucial as it represents the downstream output of genomic and proteomic activity and is closest to the organism's phenotype. dbkgroup.orgnih.gov By applying these approaches, researchers can:

Map Metabolic Fate : Trace the pathways through which this compound is processed, identifying key enzymes and metabolic products.

Identify Off-Target Effects : Uncover unintended interactions with various cellular pathways, providing a more complete picture of the compound's mechanism of action and potential toxicity.

Construct Predictive Models : Utilize tools like genome-scale metabolic models (GEMs) to simulate the effects of the compound under different conditions, helping to predict its impact on cellular function and identify potential biomarkers of exposure or effect. e-enm.org Web-based platforms such as MetaboAnalyst can facilitate the statistical analysis and visualization of integrated omics data. nih.gov

This integrated approach will be essential for a comprehensive analysis of how fluorinated metabolites like this compound perturb biological networks. e-enm.org

Exploration of New Biocatalytic Systems for Synthesis and Derivatization

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. mdpi.comnih.gov The exploration of novel biocatalytic systems is a promising frontier for the synthesis and derivatization of this compound.

A significant breakthrough has been the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) from 2-fluoromalonic acid. frontiersin.org This was achieved using a whole-cell E. coli system engineered to co-express three key enzymes. nih.govfrontiersin.org

| Enzyme Component | Function | Organism | Result |

|---|---|---|---|

| Methylmalonyl CoA synthase (MatBrp) | Catalyzes the conversion of 2-fluoromalonic acid to 2-F-3-HP | Engineered E. coli | Produced 50.0 mg/L of 2-F-3-HP after 24 hours. nih.govfrontiersin.org |

| Methylmalonyl CoA reductase (MCR) | |||

| Malonate transmembrane protein (MadLM) | Facilitates substrate transport |

Beyond de novo synthesis, enzymatic deracemization represents another powerful biocatalytic strategy. This method is used to resolve racemic mixtures to obtain enantiomerically pure compounds. For example, hydrolases like Amano PS have been successfully used for the kinetic resolution of racemic fluorinated arylcarboxylic acids, yielding the desired (S)-carboxylic acids in high enantiomeric purity. mdpi.comsemanticscholar.orgresearchgate.net

Future research will likely focus on discovering and engineering new enzymes with enhanced activity and stability for producing fluorinated compounds. Enzyme classes such as reductive aminases and glycosidases are also being investigated for their potential to form C-F bonds or synthesize other valuable chiral fluorinated molecules. nih.gov

Design of Advanced Research Probes Based on this compound Scaffold

The unique nuclear properties of fluorine make it an exceptional element for creating advanced probes for biological research and medical imaging. researchgate.net The this compound scaffold, with its chiral center and functional groups, is an attractive starting point for the design of such probes.

¹⁹F Magnetic Resonance Imaging (MRI) : The fluorine-19 isotope has a strong NMR signal and, crucially, there is no natural ¹⁹F background in biological tissues. researchgate.net This allows for highly specific imaging. Probes can be designed by attaching the this compound scaffold to molecules that target specific cells or tissues.

¹⁸F Positron Emission Tomography (PET) : The radioisotope fluorine-18 is widely used in PET imaging for early disease diagnosis. mdpi.comfrontiersin.org Developing efficient methods to incorporate ¹⁸F into the this compound structure would enable the creation of novel PET tracers.

Chemical Biology Probes : The carboxylic acid and hydroxyl groups on the scaffold serve as chemical handles for attaching other functionalities, such as fluorophores for optical imaging or reactive groups for activity-based protein profiling. nih.gov The introduction of fluorine can also improve cell permeability and metabolic stability, which are desirable properties for in vivo probes. nih.govnih.gov

Future work will involve the synthetic elaboration of the this compound core to create a diverse library of probes for visualizing and interrogating complex biological processes.

Fundamental Understanding of Fluorine's Role in Modulating Biological Activity at the Molecular Level

While the effects of fluorination are often empirically observed, a deeper, more fundamental understanding of how fluorine modulates biological activity at the molecular level is still needed. The C-F bond is the strongest single bond in organic chemistry, and fluorine's extreme electronegativity and small size (acting as a bioisostere of a hydrogen atom) give rise to a range of unique properties. wikipedia.orgnih.gov

Future research should focus on systematically dissecting how fluorine substitution on a simple chiral scaffold like this compound influences key molecular parameters.

| Property | Molecular Effect of Fluorination | Biological Implication |

|---|---|---|

| Metabolic Stability | The strong C-F bond can block sites susceptible to metabolic oxidation by enzymes like cytochrome P450. encyclopedia.pubnih.gov | Increased drug half-life and bioavailability. nih.gov |

| Lipophilicity | Substitution of C-H with C-F generally increases lipophilicity. encyclopedia.pubbenthamscience.com | Can enhance membrane permeability and absorption. encyclopedia.pubnih.gov |

| Acidity (pKa) | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups. nih.govnih.gov | Alters the ionization state of a molecule at physiological pH, affecting solubility and receptor binding. |

| Molecular Conformation | Fluorine can induce specific conformational preferences through stereoelectronic effects. nih.govnih.gov | Can lock a molecule into its most bioactive conformation, enhancing potency. nih.gov |

| Binding Interactions | Fluorine can participate in or modulate non-covalent interactions, including hydrogen bonds, dipole interactions, and C-F⋯π interactions. benthamscience.comrsc.org | Can significantly increase binding affinity and selectivity for a biological target. researchgate.netbenthamscience.com |

By studying a simple, well-defined molecule, researchers can better isolate and understand these individual effects, leading to more rational and predictable design of fluorinated molecules in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S)-3-fluoro-2-hydroxypropanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or enzymatic resolution. For fluorinated hydroxy acids, asymmetric hydrogenation or kinetic resolution using lipases can achieve high enantiomeric excess (ee). Protecting the hydroxyl group during fluorination (e.g., using triflate intermediates) minimizes racemization. Post-synthesis, chiral HPLC with amylose-based columns or polarimetric analysis validates purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies fluorine chemical shifts (δ ≈ -200 to -220 ppm for α-fluoro-hydroxy acids), while -NMR confirms stereochemistry via coupling constants (e.g., J ~48–50 Hz) .

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve enantiomers. Retention time differences ≥2 minutes indicate >98% ee .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H] at m/z 136.02 (CHFO) .

Q. How can researchers optimize purification of this compound from reaction mixtures?

- Methodological Answer : Acid-base extraction is effective due to the compound’s carboxylic acid group. Adjust pH to ~2.5 (below pKa ~3.1) for precipitation. Recrystallization in ethanol/water (7:3 v/v) yields >95% purity. Impurities like unreacted fluorinated precursors are removed via silica gel chromatography (ethyl acetate/formic acid 9:1) .

Advanced Research Questions

Q. How can contradictory data on the stereochemical stability of this compound under varying pH conditions be resolved?

- Methodological Answer : Stability studies at pH 1–12 (37°C, 24 hrs) coupled with chiral HPLC and -NMR track racemization. At pH >7, base-catalyzed enolization leads to epimerization (t ~8 hrs). Buffer selection (e.g., phosphate vs. Tris) impacts degradation rates. Computational modeling (DFT) of transition states identifies proton exchange pathways .

Q. What mechanistic insights explain the enhanced acidity of this compound compared to non-fluorinated analogs?